molecular formula C13H8ClFN2S B2988435 N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine CAS No. 131213-17-7

N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine

Cat. No. B2988435
CAS RN: 131213-17-7
M. Wt: 278.73
InChI Key: AGORJZPLOXPETN-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine” would depend on the reaction conditions and the other reactants involved. Benzothiazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and known properties of similar compounds .

Scientific Research Applications

Synthesis and Fluorescence Applications

A study discussed the synthesis of new fluorene derivatives, indicating the utility of benzothiazole analogues like N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine in creating fluorophores for two-photon fluorescence microscopy. These compounds display desirable absorption suitable for two-photon excitation by near-infrared lasers, suggesting their potential use in advanced fluorescence imaging techniques (Belfield et al., 2000).

Antitumor Properties

Research has revealed that benzothiazole derivatives possess selective and potent antitumor properties. The mechanism involves induction and biotransformation by cytochrome P450 to active metabolites. Modifications, such as isosteric replacement with fluorine atoms and conjugation with amino acids, have been explored to enhance efficacy and solubility, suggesting the significance of such compounds in cancer therapy (Bradshaw et al., 2002).

Antimicrobial and Antifungal Activity

A series of N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine derivatives demonstrated antimicrobial and antifungal activities, comparable or slightly better than some medicinal standards. These findings indicate the potential of these compounds in developing new antimicrobial agents (Pejchal et al., 2015).

Corrosion Inhibition

Quantum chemical and molecular dynamics simulation studies on certain thiazole and thiadiazole derivatives, related to the chemical family of N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine, have shown promising corrosion inhibition performances on iron. This suggests potential applications in materials science, especially in corrosion protection strategies (Kaya et al., 2016).

Ligand-Protein Interactions and Photovoltaic Efficiency

Studies on benzothiazolinone acetamide analogs, which share structural similarities with N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine, revealed insights into ligand-protein interactions and their potential applications in photovoltaic efficiency modeling. These compounds showed good light harvesting efficiency and could be considered for use in dye-sensitized solar cells (Mary et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

Future research on “N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine” could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, optimizing its synthesis, or studying its reactivity .

properties

IUPAC Name

N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2S/c14-8-1-4-10(5-2-8)16-13-17-11-6-3-9(15)7-12(11)18-13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGORJZPLOXPETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-6-fluoro-1,3-benzothiazol-2-amine

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